8-tert-Butyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326808-52-9
Cat. No.: VC11733668
Molecular Formula: C23H33NO4
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326808-52-9 |
|---|---|
| Molecular Formula | C23H33NO4 |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 8-tert-butyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C23H33NO4/c1-14-11-15(2)19(16(3)12-14)20(25)24-18(21(26)27)13-28-23(24)9-7-17(8-10-23)22(4,5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,26,27) |
| Standard InChI Key | YNCWWTXKEHUANF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O)C |
Introduction
8-tert-Butyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a specific chemical structure and properties. It belongs to the class of spiro compounds, which are known for their unique ring structures. This compound is primarily used in scientific research and laboratory settings.
Synthesis and Applications
The synthesis of this compound typically involves complex organic reactions, including the formation of the spiro ring system and the incorporation of the benzoyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural features.
Synthesis Overview
-
Starting Materials: The synthesis often begins with simpler organic compounds that undergo several transformations to form the spiro ring.
-
Reaction Conditions: Specific conditions such as temperature, solvent, and catalysts are crucial for achieving the desired product.
-
Purification Methods: Techniques like chromatography are used to isolate and purify the final compound.
Safety and Handling
Handling this compound requires caution due to its potential hazards. It is classified with hazard codes H302, H315, H319, and H335, indicating risks of being harmful if swallowed, in contact with skin, causing eye irritation, and respiratory tract irritation, respectively.
Safety Information
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool and dry place.
Potential Applications
-
Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in areas requiring complex molecular interactions.
-
Materials Science: The spiro structure could be useful in designing novel materials with specific physical properties.
Suppliers and Availability
This compound is available from several chemical suppliers, including Fluorochem and Huarong Pharm. It is typically shipped from China with a lead time of around 12 days.
Supplier Information
| Supplier | Lead Time | Price Range |
|---|---|---|
| Fluorochem | 12 days | To be quoted |
| Huarong Pharm | 12 days | To be quoted |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume